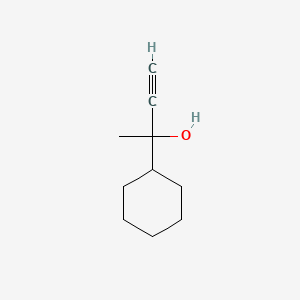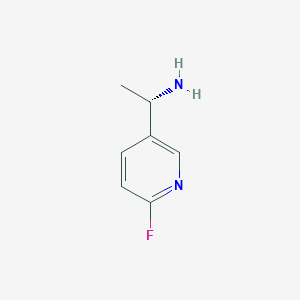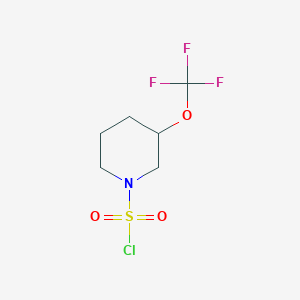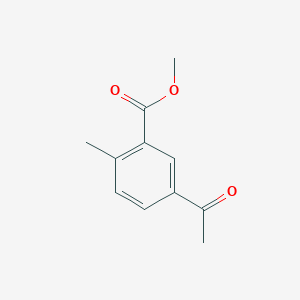
(Cyclohexyldiethoxymethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclohexyldiethoxymethyl)silane is an organosilicon compound with the molecular formula C11H24O2Si. It is a colorless to almost colorless liquid that is used in various chemical processes and industrial applications. This compound is known for its reactivity and ability to form stable bonds with organic and inorganic materials, making it valuable in the synthesis of polymers and other materials.
準備方法
Synthetic Routes and Reaction Conditions
(Cyclohexyldiethoxymethyl)silane can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with diethoxymethylchlorosilane. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Catalyst: None required, but the reaction is often performed under nitrogen or argon to maintain an inert atmosphere.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of cyclohexylmagnesium chloride with diethoxymethylchlorosilane in the presence of a solvent such as toluene. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
(Cyclohexyldiethoxymethyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Oxidation: Can be oxidized to form silanols and other oxidized silicon compounds.
Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halides, alcohols, or amines in the presence of a base or acid catalyst.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Oxidation: Silanols and oxidized silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
(Cyclohexyldiethoxymethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers. It is also used in the preparation of silane coupling agents.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants. It is also used in the manufacturing of electronic materials and components.
作用機序
The mechanism of action of (Cyclohexyldiethoxymethyl)silane involves its ability to form stable bonds with organic and inorganic materials. This is primarily due to the presence of the silicon atom, which can form strong covalent bonds with oxygen, carbon, and other elements. The compound can undergo hydrolysis to form silanols, which can further react with other compounds to form stable siloxane bonds. These reactions are crucial in the formation of polymers and other materials with enhanced properties.
類似化合物との比較
(Cyclohexyldiethoxymethyl)silane can be compared with other similar compounds such as:
Cyclohexyldimethoxymethylsilane: Similar in structure but contains methoxy groups instead of ethoxy groups. It has different reactivity and applications.
Cyclohexylmethylchlorosilane: Contains a chlorine atom instead of ethoxy groups, leading to different chemical properties and uses.
Cyclohexyltriethoxysilane: Contains three ethoxy groups, making it more reactive in hydrolysis and condensation reactions.
The uniqueness of this compound lies in its specific combination of cyclohexyl and diethoxymethyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
分子式 |
C11H24O2Si |
|---|---|
分子量 |
216.39 g/mol |
IUPAC名 |
[cyclohexyl(diethoxy)methyl]silane |
InChI |
InChI=1S/C11H24O2Si/c1-3-12-11(14,13-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2,14H3 |
InChIキー |
DZXUVKHXRUSNHF-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1CCCCC1)(OCC)[SiH3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)
![2-[2-(Furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B11760100.png)



![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)
![2-Azaspiro[3.5]nonane-1,7-dione](/img/structure/B11760122.png)

![2-(4-methylphenyl)-3aH-imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B11760135.png)
![3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760143.png)
![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)

![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760177.png)
